molecular formula C6H3FN2 B1316003 6-Fluoronicotinonitrile CAS No. 3939-12-6

6-Fluoronicotinonitrile

Cat. No.: B1316003
CAS No.: 3939-12-6
M. Wt: 122.1 g/mol
InChI Key: VRLVOMUVHHHJHB-UHFFFAOYSA-N
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Description

6-Fluoronicotinonitrile, also known as 5-Cyano-2-fluoropyridine, is an organic compound with the chemical formula C₆H₃FN₂. It is characterized by an aromatic ring and a nitrile (-CN) functional group. This compound is slightly soluble in water and has a melting point of 51-52°C .

Chemical Reactions Analysis

6-Fluoronicotinonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into different oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts like Raney nickel.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen, ammonia, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Fluoronicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Fluoronicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitrile group (-CN) plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

6-Fluoronicotinonitrile can be compared with other similar compounds such as:

    2-Fluoropyridine: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    5-Cyano-2-fluoropyridine: Another name for this compound, highlighting its structural similarity.

    6-Fluoropyridine-3-carbonitrile: Similar in structure but may have different reactivity and applications.

The uniqueness of this compound lies in its specific combination of a fluorine atom and a nitrile group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

6-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLVOMUVHHHJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578112
Record name 6-Fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3939-12-6
Record name 6-Fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoropyridine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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